

# Technical Support Center: Tena ProSkin® for Incontinence-Associated Dermatitis (IAD) Research

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## Compound of Interest

Compound Name: *Tena*

Cat. No.: *B1237005*

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This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing **Tena ProSkin®** products in clinical and experimental settings for the prevention of Incontinence-Associated Dermatitis (IAD).

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action behind the **Tena ProSkin®** 3-Step Solution in preventing IAD?

A1: The **Tena ProSkin®** 3-Step Solution is designed to preserve and protect the skin's natural barrier. The three steps are:

- **Keep it Dry:** **Tena ProSkin®** absorbent products are designed to quickly wick moisture away from the skin and are breathable to help maintain a healthy skin microclimate.[\[1\]](#)
- **Keep it Clean:** **Tena ProSkin®** cleansing products, such as the Cleansing Cream, are formulated to gently cleanse the skin without the need for rinsing, which can help maintain the skin's natural pH.[\[2\]](#) This is a gentle alternative to soap and water.[\[2\]](#)
- **Keep it Protected:** **Tena ProSkin®** Barrier and Protective Creams create a barrier on the skin to shield it from irritants found in urine and feces.[\[1\]](#)

Q2: Are there any known contraindications for using **Tena** ProSkin® products in a clinical trial setting?

A2: While **Tena** ProSkin® products are generally well-tolerated, it is crucial to exclude subjects with known allergies to any of the product ingredients. Some barrier creams may not be suitable for application on broken skin.[3] Researchers should always conduct a thorough review of participant's dermatological history.

Q3: What are the key outcome measures to consider when designing a study on the efficacy of **Tena** ProSkin® products for IAD prevention?

A3: Key outcome measures include the incidence and severity of IAD, skin surface pH, skin hydration levels, and patient-reported outcomes such as comfort and itching. Visual assessment of erythema (redness) and skin erosion are also critical endpoints.

## Troubleshooting Guide

### Issue 1: Variability in IAD Assessment Scores

- Problem: Inconsistent scoring of IAD severity across different assessors.
- Solution: Implement a standardized and validated IAD severity scoring tool. Ensure all assessors undergo rigorous training and calibration exercises before and during the study to maintain inter-rater reliability. Regular review meetings to discuss borderline cases can also help ensure consistency.

### Issue 2: Subject Compliance with Product Application

- Problem: Participants or caregivers not adhering to the prescribed frequency and method of product application.
- Solution: Provide clear, concise, and documented application instructions. Training sessions for participants and caregivers at the start of the study are essential. The use of daily diaries or checklists can help monitor and encourage compliance.

### Issue 3: Potential for Confounding Variables

- Problem: Other factors, such as dietary changes, medication, or underlying health conditions, may influence skin health and confound the study results.
- Solution: Meticulously document all potential confounding variables for each participant. This includes medications, comorbidities, and dietary habits. Statistical analysis should account for these variables to isolate the effect of the intervention.

#### Issue 4: Adverse Events

- Problem: Occurrence of skin irritation or allergic reactions.
- Solution: All adverse events should be immediately documented and reported. This includes the date of onset, duration, severity, and the action taken. A clear protocol should be in place for managing adverse events, including criteria for discontinuing product use.

## Data Presentation

Table 1: Summary of Quantitative Outcomes from a Clinical Evaluation of a Skin Protectant for IAD Management

Outcome Measure	Baseline (Mean $\pm$ SD)	Post-Intervention	Key Findings
Skin Assessment Tool (SAT) Score	544 $\pm$ 163	Improved in 81.25% of patients	The skin protectant showed a significant improvement in IAD.
Complete Re-epithelialization	N/A	Achieved in 4 of 12 patients with epidermal skin loss	The barrier film promoted healing of denuded skin.
Prior Treatments	All participants had been treated with other barrier films, creams, and ointments.	N/A	The structured skin care protocol with the new protectant was effective even in a population where other treatments had been used.

(Data adapted from a study on a skin protectant for IAD management)[\[4\]](#)

Table 2: Efficacy of a Facial Cleanser in a 4-Week Study

Parameter	Baseline	4-Week Follow-up	Percentage Improvement
Acne	Present	Reduced	43.58%
Acne Spots	Present	Reduced	44.85%
Post-Inflammatory Hyperpigmentation	Present	Reduced	46.06%

(Data from a study on a facial cleanser containing ingredients relevant to skin health)[\[5\]](#)

## Experimental Protocols

### Protocol 1: Evaluation of a Skin Protectant for IAD Management

- Objective: To assess the efficacy of a skin protectant in managing IAD.
- Study Design: An open-label, nonrandomized, prospective study.
- Participants: Patients with urinary and/or fecal incontinence and existing IAD.
- Methodology:
  - At baseline, the severity of IAD is assessed using a standardized Skin Assessment Tool (SAT).
  - All participants are placed on a structured skin care protocol which includes the use of the investigational skin protectant.
  - The skin protectant is applied at specified intervals and after each incontinence episode.
  - IAD severity is reassessed at predetermined follow-up points.

- Data on product application, incontinence episodes, and any adverse events are collected throughout the study.
- Endpoints: Change in SAT score, rate of complete re-epithelialization, and incidence of adverse events.

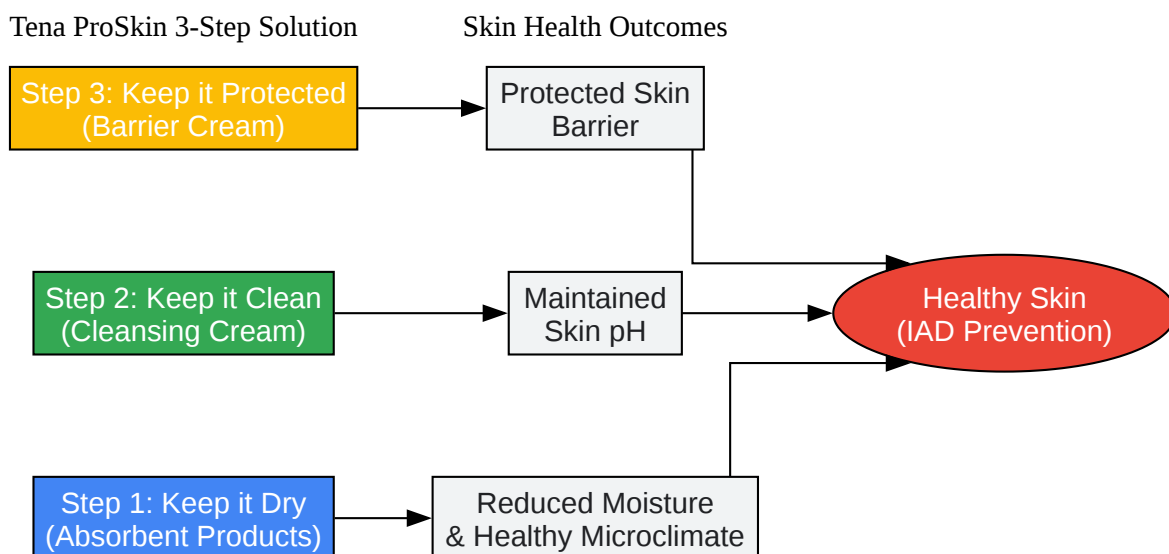
(Adapted from a clinical evaluation of a skin protectant for IAD management)[4]

#### Protocol 2: Assessment of a Novel Cleanser for Sensitive Skin

- Objective: To evaluate the tolerance and efficacy of a new facial foaming gel cleanser on sensitive skin.
- Study Design: A 4-week, open-label clinical study.
- Participants: Subjects with self-perceived sensitive skin due to conditions such as atopic dermatitis, rosacea, or acne.
- Methodology:
  - A baseline assessment of skin condition is performed by an investigator, including grading of irritation endpoints.
  - Participants are provided with the investigational cleanser and instructed on its use twice daily.
  - Follow-up assessments are conducted at weeks 2 and 4.
  - Investigator grading, subject self-assessment questionnaires, and noninvasive measurements (e.g., skin hydration) are collected at each follow-up.
- Endpoints: Changes in investigator-graded irritation, subject-reported sensations (stinging, itching, burning), and overall skin appearance.

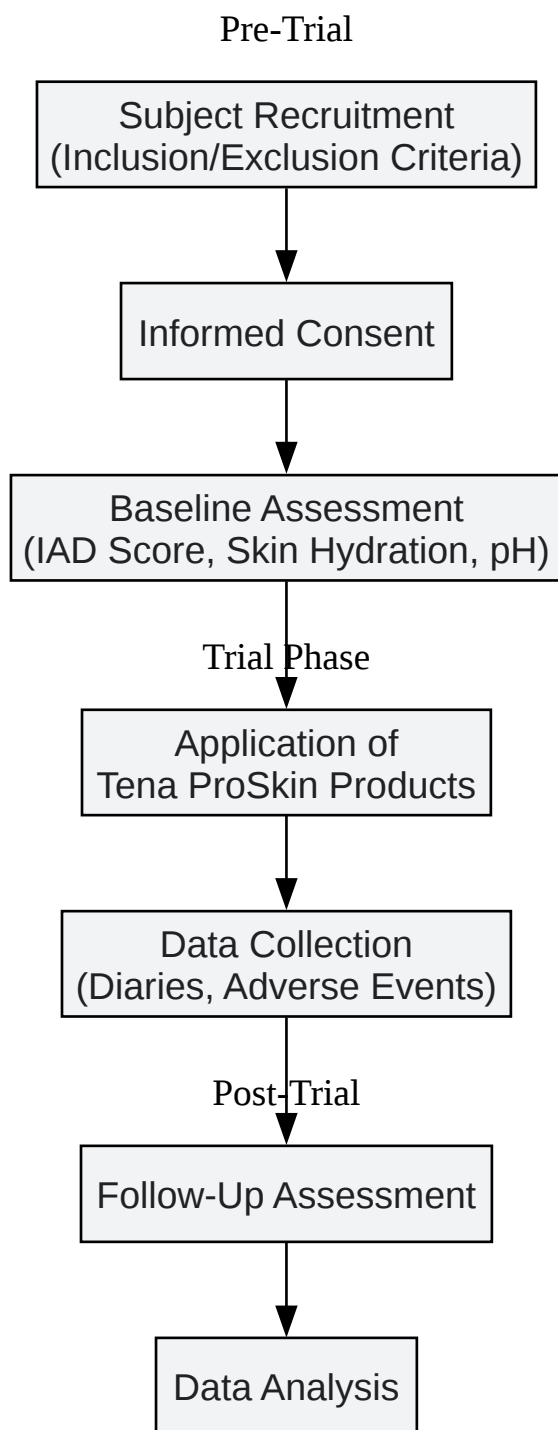
(Adapted from a study on a cleanser for sensitive skin)[6]

## Visualizations



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Caption: Logical flow of the **Tena** ProSkin 3-Step Solution to IAD prevention.



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Caption: A generalized experimental workflow for a clinical trial of IAD prevention products.

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